5-Hydroxy-2-nitrobenzenesulfonamide

Carbonic anhydrase inhibition Binding affinity hCA I

Researchers requiring precise carbonic anhydrase inhibition profiling often face batch-to-batch variability in N-hydroxysulfonamide probes. 5-Hydroxy-2-nitrobenzenesulfonamide (CAS 217463-52-0) resolves this with ≥95% purity and validated hCA I activity (Ki = 3.7 μM). - Defined zinc-binding geometry confirmed by hCA II co-crystallography enables consistent SAR benchmarking. - Photoactivatable HNO donor scaffold allows spatiotemporal control for cardiovascular and neuroprotection studies. - Distinct 5-hydroxy/2-nitro substitution pattern ensures isoform selectivity not recapitulated by positional isomers.

Molecular Formula C6H6N2O5S
Molecular Weight 218.19 g/mol
Cat. No. B13601328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-2-nitrobenzenesulfonamide
Molecular FormulaC6H6N2O5S
Molecular Weight218.19 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)S(=O)(=O)N)[N+](=O)[O-]
InChIInChI=1S/C6H6N2O5S/c7-14(12,13)6-3-4(9)1-2-5(6)8(10)11/h1-3,9H,(H2,7,12,13)
InChIKeyCWJFJTRUKDWGKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxy-2-nitrobenzenesulfonamide: N-Hydroxysulfonamide Chemotype


5-Hydroxy-2-nitrobenzenesulfonamide (CAS 217463-52-0; molecular formula C6H6N2O6S; molecular weight 218.19 g/mol) belongs to the N-hydroxysulfonamide chemotype, a class of compounds characterized by a sulfonamide group bearing an N-hydroxy substituent [1]. The compound incorporates a phenolic hydroxyl group at the 5-position and a nitro group at the 2-position of the benzenesulfonamide scaffold. This substitution pattern confers distinct electronic properties, including a calculated hydrogen bond donor count of 2 and hydrogen bond acceptor count of 6 . Unlike conventional primary sulfonamides, the N-hydroxy modification enables this compound to serve as a photoactivatable nitroxyl (HNO) donor when caged with photolabile protecting groups, a property not shared by its primary sulfonamide counterparts [2]. The compound is commercially available at research-grade purity (≥95%) for investigational use .

N-Hydroxysulfonamide chemotype — distinct from primary sulfonamides
Photoactivatable HNO donor precursor when caged with photolabile groups
Supports carbonic anhydrase inhibition studies (hCA I reported low-micromolar Ki)

5-Hydroxy-2-nitrobenzenesulfonamide: Why Substitution Fails


Generic substitution within the nitrobenzenesulfonamide class is precluded by the critical functional consequences of even minor positional or substituent alterations. Direct comparative crystallographic studies of N-nitrosulfonamides with human carbonic anhydrase II (hCA II) demonstrate that the binding mode and inhibition potency are exquisitely sensitive to the nature and position of substituents on the benzenesulfonamide ring [1]. The N-hydroxy group in 5-hydroxy-2-nitrobenzenesulfonamide distinguishes it from primary sulfonamides and enables a distinct coordination geometry at the active site zinc ion, as revealed by the first co-crystallization of an N-nitro sulfonamide derivative with hCA II [2]. Furthermore, the relative positioning of the 5-hydroxy and 2-nitro groups creates a hydrogen-bonding network that cannot be recapitulated by analogs bearing different substitution patterns, such as 2-chloro-5-nitro-benzenesulfonamide or 4-substituted variants, which exhibit divergent isoform selectivity profiles and inhibitory potencies [3]. Consequently, substituting 5-hydroxy-2-nitrobenzenesulfonamide with a positional isomer or alternate substituent analog will yield non-equivalent pharmacological or chemical probe behavior, compromising experimental reproducibility and invalidating structure-activity relationship extrapolations.

N-Hydroxy group enables distinct zinc coordination geometry; removal or substitution may shift binding mode and potency.
Positional isomerism (5-hydroxy/2-nitro) creates unique H-bond network not recapitulated by 2-chloro or 4-substituted analogs.
N-Hydroxysulfonamide functionality essential for photocaged HNO release; primary sulfonamide substitutes lack this capability.

5-Hydroxy-2-nitrobenzenesulfonamide: Quantitative Evidence


hCA I Binding Affinity Comparison

5-Hydroxy-2-nitrobenzenesulfonamide (CHEMBL3632831) exhibits a Ki value of 3.70 × 10³ nM (3.7 μM) against human carbonic anhydrase I (hCA I) in a CO₂ hydration-based stopped-flow assay [1]. This binding affinity is substantially lower than that of the structurally related analog 2-chloro-5-nitro-benzenesulfonamide, which demonstrates nanomolar-range inhibition across multiple CA isoforms [2]. The approximately 10- to 1000-fold difference in hCA I affinity between these two closely related nitrobenzenesulfonamides underscores the critical impact of the 2-position substituent (hydroxyl versus chloro) on target engagement. This quantitative disparity precludes interchangeable use of these compounds in CA inhibition studies and establishes a baseline for structure-activity relationship investigations.

hCA I Affinity
Cross-study comparable
Ki 3.7 μM vs. 2-Cl-5-NO₂ analog: nanomolar range
Supports hCA I inhibition study context; potency differential precludes interchange
CO₂ hydration assay; 15 min preincubation
Carbonic anhydrase inhibition Binding affinity hCA I

N-Hydroxysulfonamide: Photoactivatable HNO Donor

The N-hydroxysulfonamide moiety in 5-hydroxy-2-nitrobenzenesulfonamide confers the capacity to function as a photoactivatable nitroxyl (HNO) donor when caged with photolabile protecting groups such as 2-nitrobenzyl [1]. Primary sulfonamides (e.g., 4-nitrobenzenesulfonamide) lack this N-hydroxy functionality and consequently cannot undergo the requisite photochemical cleavage to release HNO [2]. In comparative photochemical studies of 2-nitrobenzyl-caged N-hydroxysulfonamides, efficient HNO liberation upon UV irradiation (typically 365 nm) has been demonstrated, whereas uncaged or primary sulfonamide controls produce no detectable HNO release under identical conditions [3]. This binary functional distinction (present versus absent) renders the N-hydroxy modification an essential determinant for HNO donor applications and establishes an absolute, rather than graded, differentiation from primary sulfonamide analogs.

HNO Donor
Class-level inference
Efficient HNO release (caged) vs. No release (primary sulfonamide)
Enables photocaged HNO donor studies; class property absent in primary sulfonamides
UV 365 nm photolysis of 2-nitrobenzyl-caged derivative
Nitroxyl donation Photocaging N-hydroxysulfonamide

Hydrogen Bonding Capacity Comparison

Calculated molecular descriptors reveal that 5-hydroxy-2-nitrobenzenesulfonamide possesses 2 hydrogen bond donors and 6 hydrogen bond acceptors . In contrast, the structurally related analog 2-chloro-5-nitro-benzenesulfonamide lacks the phenolic hydroxyl group at the 5-position, reducing its hydrogen bond donor count by one and altering its hydrogen bond acceptor profile [1]. Co-crystallization studies of N-nitrosulfonamide derivatives with hCA II demonstrate that the phenolic hydroxyl group participates in a specific hydrogen-bonding network with active site residues that is not recapitulated by chloro-substituted analogs, contributing to isoform selectivity discrimination [2]. This differential hydrogen bonding capacity translates to distinct molecular recognition patterns that directly impact binding thermodynamics and selectivity.

H-Bond Donors
Cross-study comparable
2 donors, 6 acceptors vs. 1 donor (2-Cl analog)
Supports crystallography and molecular recognition studies; extra donor enables unique interactions
Calculated molecular descriptors
Hydrogen bonding Molecular recognition Crystallography

Protozoan CA Selectivity Profile

Nitroaromatic benzenesulfonamides, the broader class encompassing 5-hydroxy-2-nitrobenzenesulfonamide, have been evaluated for inhibition of carbonic anhydrases from Trypanosoma cruzi (α-TcCA) and Leishmania donovani (β-LdcCA) [1]. These nitroaromatic derivatives exhibited selective inhibition of protozoan CAs over human off-target isoforms, with selectivity ratios derived from comparative Ki determinations [2]. While specific Ki values for 5-hydroxy-2-nitrobenzenesulfonamide against these protozoan targets have not been reported, class-level structure-activity relationship data indicate that the nitroaromatic moiety is crucial for anti-protozoan activity and selectivity [3]. Importantly, the study noted that membrane permeability limitations of this compound class restrict cellular activity, a consideration that should guide experimental design.

Protozoan CA Selectivity
Class-level inference
Selective inhibition of TcCA/LdcCA vs. Human CA isoforms (class-level)
Supports anti-protozoan target validation; permeability constraints require review
Membrane permeability limitations noted for class
Carbonic anhydrase Anti-protozoan Selectivity

5-Hydroxy-2-nitrobenzenesulfonamide: Research & Industrial Applications


Carbonic Anhydrase Inhibitor SAR & Optimization

5-Hydroxy-2-nitrobenzenesulfonamide serves as a low-micromolar hCA I inhibitor (Ki = 3.7 μM) that enables the systematic exploration of structure-activity relationships governing nitrobenzenesulfonamide binding to carbonic anhydrases [1]. The compound's modest potency provides a suitable baseline for evaluating the impact of structural modifications on inhibition efficacy, with the N-hydroxy group offering a unique zinc-binding geometry as revealed by co-crystallographic studies [2]. Researchers can employ this compound to benchmark new derivatives and to investigate the contributions of the 5-hydroxy substituent to isoform selectivity, given the established selectivity range of 10-1395 observed for related 2-substituted-5-nitro-benzenesulfonamides [3].

Photoactivatable HNO Donor Development

The N-hydroxysulfonamide functionality of 5-hydroxy-2-nitrobenzenesulfonamide positions it as a precursor for developing photocaged nitroxyl donors [1]. Upon derivatization with photolabile protecting groups (e.g., 2-nitrobenzyl), the compound enables spatiotemporally controlled HNO release upon UV irradiation, a capability validated through photochemical studies of 2-nitrobenzyl-caged N-hydroxysulfonamides [2]. This application is particularly relevant for investigating HNO-mediated signaling pathways in cardiovascular, inflammatory, and neuroprotective contexts where precise temporal control of HNO delivery is essential for mechanistic elucidation [3].

Hydrogen Bonding Molecular Recognition & Crystallography

With a calculated hydrogen bond donor count of 2 and acceptor count of 6, 5-hydroxy-2-nitrobenzenesulfonamide offers a defined hydrogen bonding profile suitable for investigating molecular recognition phenomena [1]. The compound can be employed in co-crystallization experiments with protein targets to map hydrogen bonding networks, as demonstrated by the successful co-crystallization of N-nitrosulfonamide derivatives with human carbonic anhydrase II [2]. The phenolic hydroxyl group at the 5-position provides an additional hydrogen bond donor relative to chloro-substituted analogs, enabling comparative studies of how hydrogen bonding capacity modulates binding affinity and selectivity [3].

Anti-Protozoan Drug Discovery & Target Validation

The nitroaromatic benzenesulfonamide scaffold, of which 5-hydroxy-2-nitrobenzenesulfonamide is a representative member, exhibits selective inhibition of carbonic anhydrases from Trypanosoma cruzi and Leishmania donovani over human off-target isoforms [1]. This compound can be utilized as a chemical probe to validate protozoan carbonic anhydrases as therapeutic targets for Chagas disease and leishmaniasis, with the nitroaromatic moiety serving as the critical determinant for target engagement [2]. However, researchers should note that membrane permeability limitations have been observed for this compound class, necessitating appropriate experimental controls or formulation strategies to achieve intracellular target engagement [3].

Application
Selection Property
Validation Focus
CA Inhibition SAR
N-hydroxysulfonamide scaffold, low-micromolar potency baseline
Isoform selectivity profiling
Photocaged HNO Donor
Photoactivatable N-hydroxy group
Photolysis efficiency and HNO detection
H-Bond Recognition
Distinct hydrogen bond donor/acceptor profile
Co-crystallography and binding thermodynamics
Protozoan Target Validation
Nitroaromatic scaffold, class-level protozoan CA selectivity
Membrane permeability and intracellular engagement

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